Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a hydroxy group, and a methylcyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate typically involves multiple steps. One common method starts with the chlorination of a phenol derivative, followed by the introduction of the methylcyclopropyl group through a cyclopropanation reaction. The final step involves the esterification of the amino group with ethyl acetate under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro and methylcyclopropyl groups contribute to its overall hydrophobicity, affecting its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-((4-chloro-2-hydroxyphenyl)amino)acetate: Lacks the methylcyclopropyl group, resulting in different chemical properties.
Ethyl 2-((4-chloro-5-(1-methylcyclopropyl)phenyl)amino)acetate: Lacks the hydroxy group, affecting its ability to form hydrogen bonds.
Ethyl 2-((4-chloro-2-hydroxy-5-phenyl)amino)acetate: Lacks the methylcyclopropyl group, resulting in different steric and electronic effects.
Uniqueness
Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate is unique due to the presence of both the hydroxy and methylcyclopropyl groups, which confer specific chemical and biological properties. These groups influence its reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H18ClNO3 |
---|---|
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
ethyl 2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetate |
InChI |
InChI=1S/C14H18ClNO3/c1-3-19-13(18)8-16-11-6-9(14(2)4-5-14)10(15)7-12(11)17/h6-7,16-17H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
RYLYOBSDBJPEJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC1=C(C=C(C(=C1)C2(CC2)C)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.